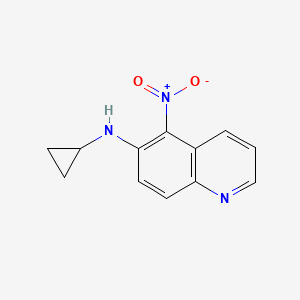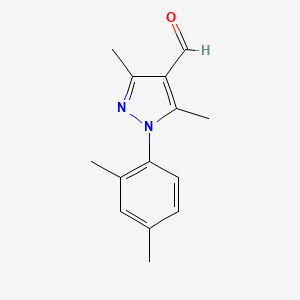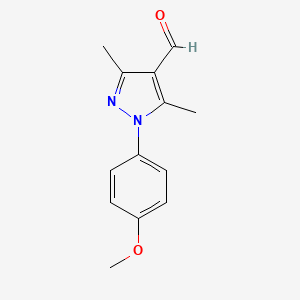
N-Cyclopropyl-5-nitroquinolin-6-amine
Overview
Description
N-Cyclopropyl-5-nitroquinolin-6-amine (NCNQA) is a nitroaromatic compound with potential applications in the fields of medicinal chemistry, organic synthesis, and drug discovery. NCNQA is a synthetic molecule that has been studied for its unique properties and potential applications in the laboratory. NCNQA is of particular interest to researchers due to its ability to act as a catalyst and its ability to act as a ligand for transition metal complexes.
Scientific Research Applications
N-Cyclopropyl-5-nitroquinolin-6-amine has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug discovery. N-Cyclopropyl-5-nitroquinolin-6-amine has been used in the synthesis of various nitroaromatic compounds and has been studied as a potential drug candidate. N-Cyclopropyl-5-nitroquinolin-6-amine has also been studied as a catalyst for organic reactions and as a ligand for transition metal complexes.
Mechanism of Action
N-Cyclopropyl-5-nitroquinolin-6-amine is believed to act as a catalyst by forming a cyclopropylnitroamine-nitroquinoline-6-sulfonamide adduct. This adduct is believed to be responsible for the catalytic activity of N-Cyclopropyl-5-nitroquinolin-6-amine. N-Cyclopropyl-5-nitroquinolin-6-amine is also believed to act as a ligand for transition metal complexes by forming a nitroquinoline-6-sulfonamide-transition metal complex.
Biochemical and Physiological Effects
N-Cyclopropyl-5-nitroquinolin-6-amine has been studied for its potential biochemical and physiological effects. N-Cyclopropyl-5-nitroquinolin-6-amine has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2, a key enzyme involved in inflammation. N-Cyclopropyl-5-nitroquinolin-6-amine has also been found to have antioxidant properties, which may be beneficial in preventing oxidative damage. N-Cyclopropyl-5-nitroquinolin-6-amine has also been found to have anti-cancer properties, although further research is needed to determine the exact mechanism of action.
Advantages and Limitations for Lab Experiments
N-Cyclopropyl-5-nitroquinolin-6-amine has several advantages for lab experiments. N-Cyclopropyl-5-nitroquinolin-6-amine is relatively easy to synthesize, and can be used as a catalyst or ligand for transition metal complexes. N-Cyclopropyl-5-nitroquinolin-6-amine is also relatively inexpensive, making it a cost-effective option for researchers. However, N-Cyclopropyl-5-nitroquinolin-6-amine is a relatively unstable compound, and may decompose over time. Additionally, N-Cyclopropyl-5-nitroquinolin-6-amine is toxic and should be handled with care.
Future Directions
N-Cyclopropyl-5-nitroquinolin-6-amine has potential applications in a variety of fields, and there are several possible future directions for research. N-Cyclopropyl-5-nitroquinolin-6-amine could be further studied for its potential as a drug candidate. N-Cyclopropyl-5-nitroquinolin-6-amine could also be studied for its potential as an enzyme inhibitor or antioxidant. N-Cyclopropyl-5-nitroquinolin-6-amine could also be studied for its potential as a catalyst for organic reactions or as a ligand for transition metal complexes. Additionally, N-Cyclopropyl-5-nitroquinolin-6-amine could be studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and drug discovery.
properties
IUPAC Name |
N-cyclopropyl-5-nitroquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)12-9-2-1-7-13-10(9)5-6-11(12)14-8-3-4-8/h1-2,5-8,14H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSZYKNXWJNSHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656373 | |
| Record name | N-Cyclopropyl-5-nitroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-5-nitroquinolin-6-amine | |
CAS RN |
1150164-23-0 | |
| Record name | 6-Quinolinamine, N-cyclopropyl-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropyl-5-nitroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1452128.png)
![4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452132.png)
![2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide](/img/structure/B1452134.png)





![Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate](/img/structure/B1452144.png)


![2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452148.png)

